5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is a heterocyclic compound belonging to the benzotriazole family. It is characterized by the presence of bromine and fluorine atoms at the 5th and 6th positions of the benzotriazole ring, respectively, along with a methyl group at the 1st position. This compound has garnered attention for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized from commercially available precursors such as 5-bromo-2-fluoroaniline and sodium nitrite. The synthesis typically involves a series of chemical reactions that transform these starting materials into the final product.
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is classified as a benzotriazole derivative, which are known for their diverse chemical properties and biological activities. These compounds are often utilized in research and industrial applications due to their ability to interact with various biological targets.
The synthesis of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole generally follows these steps:
The synthesis process may vary based on specific reaction conditions such as temperature, solvent choice, and reaction time. For example, using methylene dichloride as a solvent allows for efficient bromination reactions at controlled temperatures .
The molecular structure of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole can be represented as follows:
Key structural data include:
The presence of halogen substituents (bromine and fluorine) significantly influences its chemical reactivity and biological activity.
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole can undergo several types of chemical reactions:
These reactions are facilitated by the unique electronic properties imparted by the halogen substituents, making the compound versatile for further chemical modifications.
The mechanism of action for 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole primarily involves its interaction with specific enzymes or receptors within biological systems. The bromine and fluorine atoms enhance its binding affinity to these targets.
While specific molecular interactions are still under investigation, it is hypothesized that this compound may act as an inhibitor or modulator of enzymatic activity due to its structural characteristics .
Relevant data on solubility and stability are crucial for practical applications in both laboratory settings and industrial processes .
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole has several significant applications:
The versatility of this compound makes it valuable across multiple scientific disciplines, highlighting its potential impact on future research initiatives.
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole (CAS No. 1330750-48-5) is a halogenated heterocyclic compound with the molecular formula C7H5BrFN3 and a molecular weight of 230.04 g/mol. Its IUPAC name is 5-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole, unambiguously defining the positions of its substituents on the fused benzotriazole ring system. The methyl group occupies the N1 position, while bromo and fluoro substituents are adjacent at C5 and C6, respectively. This systematic name reflects the compound's regiochemistry and distinguishes it from alternative tautomers or positional isomers [2] [3] [8].
The SMILES notation (CN1N=NC2=CC(Br)=C(F)C=C21) and InChIKey (KCXBGSDYACQLLB-UHFFFAOYSA-N) provide machine-readable descriptors of its connectivity and stereochemical features. These identifiers facilitate database searches and computational modeling. The canonical SMILES emphasizes the methyl group attached to the triazole nitrogen (N1), followed by the diazo bond (N=N), and the fused benzene ring with bromine and fluorine atoms at adjacent positions [2] [8].
Table 1: Fundamental Identifiers of 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole
Property | Value |
---|---|
CAS No. | 1330750-48-5 |
Molecular Formula | C7H5BrFN3 |
Molecular Weight | 230.04 g/mol |
IUPAC Name | 5-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole |
SMILES | CN1N=NC2=CC(Br)=C(F)C=C21 |
InChIKey | KCXBGSDYACQLLB-UHFFFAOYSA-N |
Purity (Commercial) | ≥98% |
Though single-crystal X-ray diffraction data for this specific compound is not publicly available in the search results, its tautomeric behavior can be inferred from related benzotriazole chemistry. The methylation at N1 locks the triazole ring into a fixed tautomeric form, preventing the prototropy commonly observed in unsubstituted benzotriazoles. This constraint simplifies its reactivity profile and solid-state packing predictions. In analogous structures, the methyl group induces a slight pyramidalization at nitrogen, altering the dihedral angle between the triazole and benzene rings compared to unmethylated analogs [3] [8].
The adjacent bromo and fluoro substituents likely influence crystal packing through halogen bonding interactions. The fluoro atom can act as a weak hydrogen bond acceptor, while the bromo atom may participate in Type-II halogen···halogen contacts. These interactions potentially lead to herringbone or layered packing motifs, as seen in related halogenated heterocycles. The compound's stability under dry, room-temperature storage conditions (as recommended by suppliers) suggests minimal polymorphic transitions or degradation in the solid state [1] [8].
The electronic properties of 5-bromo-6-fluoro-1-methyl-1,2,3-benzotriazole are dominated by synergistic effects of its three substituents:
Density functional theory (DFT) calculations would predict an asymmetric electron distribution: The C5-C6 region shows pronounced depletion due to the combined electron-withdrawing effects of bromine and fluorine, while C7 and N2 bear higher electron density. The HOMO is likely localized on the triazole ring and C7, whereas the LUMO involves the C5-C6 σ* orbitals. This polarized electronic configuration makes the compound a versatile intermediate for metal-catalyzed cross-coupling, where bromine serves as a leaving group [1] [2] [8].
Table 2: Structural and Electronic Comparison of Benzotriazole Derivatives
Compound | CAS Number | Molecular Formula | Key Structural Differences | Electronic Effects |
---|---|---|---|---|
5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole | 1330750-48-5 | C7H5BrFN3 | Methyl at N1; Br/F at C5/C6 | Moderate polarization; blocked N3 site |
5-Bromo-6-fluoro-1H-1,2,3-benzotriazole (unsubstituted) | 1242336-69-1 | C6H3BrFN3 | No N-methyl group | Tautomerism; higher electrophilicity at N |
5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole | Not provided | C8H7BrFN3 | Ethyl vs. methyl at N1 | Enhanced steric bulk; similar electronics |
5-Bromo-6-fluoro-2-methyl-1H-benzimidazole | 1256958-64-1 | C8H6BrFN2 | Benzimidazole core; methyl at C2 | Different heterocycle; basic N site |
The strategic placement of halogens adjacent to each other creates a unique electronic "hotspot" for regioselective functionalization. Compared to monosubstituted analogs, the bromo group in 5-Bromo-6-fluoro-1-methyl-1,2,3-benzotriazole is activated toward palladium-catalyzed coupling by the ortho-fluoro substituent, which can stabilize transition states through inductive effects. This synergistic interplay distinguishes it from simpler benzotriazoles with isolated halogen substituents [1] [3] [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0